

Application Notes and Protocols for O-Phenylhydroxylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-Phenylhydroxylamine hydrochloride*

Cat. No.: B1366627

[Get Quote](#)

Abstract

O-Phenylhydroxylamine hydrochloride (CAS No: 6092-80-4) is a versatile and pivotal reagent in medicinal chemistry, primarily serving as a robust building block for the synthesis of nitrogen-containing molecules.^{[1][2]} Its utility is most pronounced in the construction of heterocyclic scaffolds, which form the core of numerous pharmaceuticals, and in the mild conversion of aldehydes to nitriles, an essential functional group transformation in drug development.^{[3][4][5]} This guide provides an in-depth exploration of its applications, detailing the causality behind experimental choices and furnishing validated, step-by-step protocols for its use in key synthetic transformations. Safety considerations, which are paramount due to the compound's toxicity, are also addressed in detail.

Introduction and Physicochemical Profile

O-Phenylhydroxylamine hydrochloride is the salt form of phenoxyamine, enhancing its stability and handling characteristics.^[6] In the landscape of medicinal chemistry, where the synthesis of novel molecular entities is paramount, it serves as a valuable precursor for introducing the N-O linkage, a key element in a variety of bioactive compounds.^[2] Its primary role is as a nucleophilic nitrogen source, readily reacting with electrophilic centers, most notably carbonyl groups, to initiate cascades that lead to complex molecular architectures.

Physicochemical Data

For ease of reference, the key properties of **O-Phenylhydroxylamine hydrochloride** are summarized below.

Property	Value	Reference(s)
CAS Number	6092-80-4	[6][7][8]
Molecular Formula	C ₆ H ₇ NO·HCl	[2][7]
Molecular Weight	145.59 g/mol	[7][8][9][10]
Appearance	White to yellow crystalline powder	[2]
Melting Point	~132 °C (decomposes)	[2]
Storage Temperature	2-8°C	[2][11]

Critical Safety and Handling Protocol

O-Phenylhydroxylamine hydrochloride is classified as acutely toxic if swallowed and can cause significant skin and eye irritation.[7][9][12] Adherence to a strict safety protocol is non-negotiable.

Signal Word: Danger[7][12]

Hazard Statements:

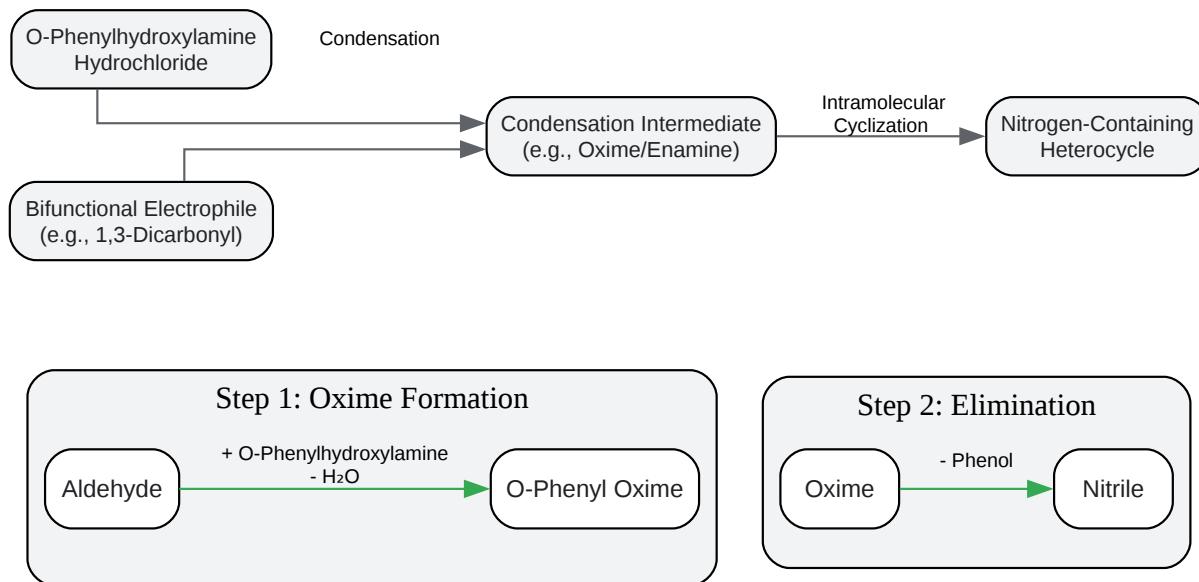
- H301: Toxic if swallowed.[9][13]
- Causes skin irritation.[7][12]
- Causes serious eye irritation.[12]
- May cause respiratory irritation.[12]

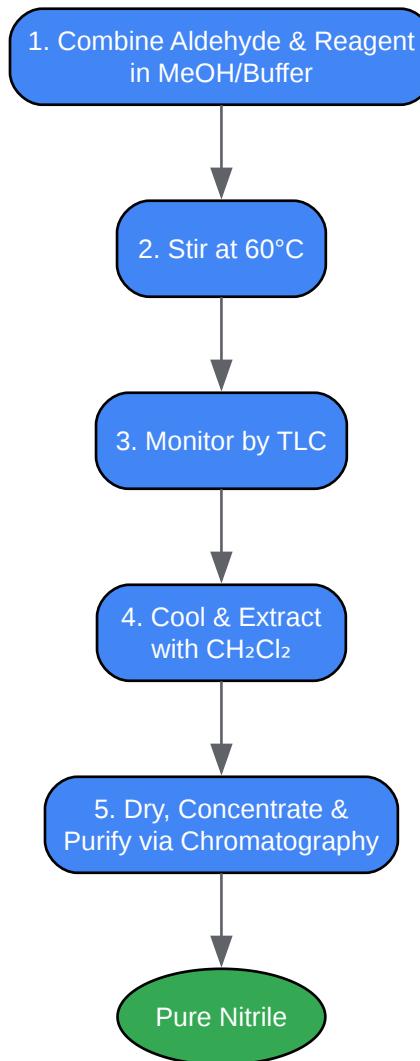
Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure a safety shower and eyewash station are immediately accessible.[14]
- Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of after handling. Use proper glove removal technique to avoid skin contact.
- Eye Protection: Use safety goggles or a face shield.[14]
- Body Protection: Wear a lab coat. For larger quantities, impervious protective clothing may be necessary.[14]

Handling and Disposal Protocol

- Weighing: Weigh the powder in a fume hood. Prevent dust dispersion.
- Spills: In case of a spill, do not create dust. Carefully scoop the solid into a sealed container for disposal.
- First Aid:
 - Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[12][13]
 - Skin Contact: IF ON SKIN, wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]
 - Eye Contact: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]


Application: Synthesis of Nitrogen-Containing Heterocycles


Nitrogen-containing heterocycles are arguably the most significant structural class in medicinal chemistry, with nearly 75% of FDA-approved small-molecule drugs containing such a scaffold.

[5] **O-Phenylhydroxylamine hydrochloride** provides a direct and efficient entry point into various heterocyclic systems, particularly those containing a nitrogen-oxygen bond, such as isoxazoles and their derivatives.

Mechanistic Rationale

The synthetic utility of O-Phenylhydroxylamine stems from the nucleophilicity of its nitrogen atom. The general strategy involves a condensation reaction with a bifunctional electrophile (e.g., a 1,3-dicarbonyl compound), followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring. The phenoxy group can be retained in the final product or may serve as a leaving group in subsequent transformations, depending on the reaction design.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy N-phenyl hydroxylamine hydrochloride [smolecule.com]
- 2. Cas 6092-80-4, O-PHENYLHYDROXYLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 3. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. O-Phenylhydroxylamine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 8. O-フェニルヒドロキシルアミン 塩酸塩 $\geq 97.0\%$ (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. O-Phenylhydroxylamine hydrochloride | C6H8CINO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylhydroxylamine hydrochloride | C6H8CINO | CID 12240293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. O-Phenylhydroxylamine hydrochloride ($\geq 97.0\%$ (AT)) - Amerigo Scientific [amerigoscientific.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols for O-Phenylhydroxylamine Hydrochloride in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366627#o-phenylhydroxylamine-hydrochloride-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com